molecular formula C25H24FN3O4S B11352494 N-tert-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide

N-tert-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide

Cat. No.: B11352494
M. Wt: 481.5 g/mol
InChI Key: QVKABLMCOSYKPW-UHFFFAOYSA-N
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Description

2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated dibenzo-thiazine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the dibenzo-thiazine core. This core is then fluorinated and further functionalized through a series of acetylation and amidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets. The fluorinated dibenzo-thiazine core allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE apart is its unique fluorinated dibenzo-thiazine core, which imparts specific chemical and biological properties not found in the similar compounds listed above

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

N-tert-butyl-2-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzamide

InChI

InChI=1S/C25H24FN3O4S/c1-25(2,3)28-24(31)18-9-4-6-10-20(18)27-23(30)15-29-21-13-12-16(26)14-19(21)17-8-5-7-11-22(17)34(29,32)33/h4-14H,15H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

QVKABLMCOSYKPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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